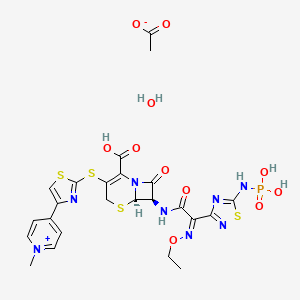

![molecular formula C8H4F3NS2 B3135497 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione CAS No. 401567-22-4](/img/structure/B3135497.png)

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Overview

Description

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is a chemical compound with the molecular formula C8H4F3NS . It has a molecular weight of 203.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, away from light .Scientific Research Applications

Synthesis and Chemical Properties

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione and related compounds have been a focal point in organic chemistry due to their unique structural and electronic properties. For instance, a temperature-controlled intermolecular annulation process has been developed to synthesize benzo[d]thiazole-2(3H)-thiones. This method emphasizes the direct formation of C-S/C-N bonds without the need for external catalysts, highlighting the compound's utility in organic synthesis (Zhuo et al., 2022).

Applications in Organic Semiconductors

Benzo[d]thiazole derivatives, including those with trifluoromethyl groups, have significant applications in the field of organic semiconductors. Their electron-deficient nature makes them suitable for use in devices like transistors, solar cells, and photodetectors. The modification of these compounds, such as introducing fluorine atoms, can significantly alter their electronic properties, impacting their performance in optoelectronic applications (Chen et al., 2016).

Interaction with Metals

Studies have explored the binding capabilities of benzo[d]thiazole derivatives with metals. For instance, derivatives like 5-fluorobenzo[d]thiazole-2(3H)-thione have been investigated for their interactions with gold. These studies are crucial in understanding the molecular properties and activity relationships in metal complexes, potentially leading to applications in catalysis and material science (Sun et al., 2008).

Applications in Drug Discovery

Benzo[d]thiazole is a common component in many compounds with diverse bioactivities, making it a valuable building block in drug discovery. Its ability to be substituted at multiple positions allows for a wide exploration of chemical space, potentially leading to the development of new therapeutic agents (Durcik et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with theLasR quorum sensing system in Pseudomonas aeruginosa .

Mode of Action

They bind to the active site of the LasR system with better affinity compared to reference compounds .

Biochemical Pathways

It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Related compounds have shown to inhibit the growth of pseudomonas aeruginosa .

Action Environment

It’s known that the compound should be stored in a dry room at normal temperature .

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazole derivatives are known to interact with various enzymes and proteins

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHQGPJEYJAFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)

![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)